1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one
Description
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one features a 4-bromophenyl group attached to an ethanone moiety, which is further linked to a 3-(2H-1,2,3-triazol-2-yl)azetidine ring. The 4-bromophenyl group contributes to lipophilicity and electronic effects, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPFOSFKCHBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one is a novel compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a triazole moiety linked to an azetidine ring and a bromophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one is , with a molecular weight of approximately 303.16 g/mol. The compound typically appears as a white to off-white solid and shows moderate solubility in organic solvents.
Anticancer Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, derivatives similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one have shown cytotoxic effects against various cancer cell lines. A study reported that related triazole derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
Antimicrobial Activity
The azetidine and triazole components are known to enhance the antimicrobial activity of compounds. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain triazole-containing compounds were found to exhibit potent activity against Staphylococcus aureus and Escherichia coli.
The mechanisms through which 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one exerts its biological effects may involve:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.
DNA Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular functions.
Study on Anticancer Effects
In a recent study focusing on the anticancer effects of triazole derivatives, researchers synthesized various analogs of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications in the bromophenyl group significantly affected potency against cancer cells .
Study on Antimicrobial Properties
Another investigation explored the antimicrobial properties of related compounds in vitro. The study found that compounds with structural similarities to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenyl)ethan-1-one exhibited strong inhibition against pathogenic bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Bromo-1-[1-(4-Bromophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]Ethanone
- Structure: This compound () shares the 4-bromophenyl and triazole motifs but lacks the azetidine ring. Instead, the triazole is directly attached to the ethanone group.
- Synthesis: Prepared via bromination of a pre-formed triazole-ethanone precursor in acetic acid . Comparatively, the target compound’s azetidine ring likely requires multi-step alkylation or cyclization reactions, which may reduce synthetic yield but improve rigidity.
1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-Triazol-2-yl)Ethan-1-One (9h)
- Structure: Features a dichlorophenyl group and triazole-ethanone core (). The absence of azetidine and substitution at the 2,4-positions on the phenyl ring alters steric and electronic properties.
- Synthesis: Synthesized via base-mediated alkylation of triazole with a dichloroacetophenone derivative . The target compound’s azetidine linkage may necessitate protective group strategies to avoid side reactions.
4-(4-Bromophenyl)-6-(4-Hydroxy-3-Methoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile
- Structure : Contains a dihydropyridine ring instead of azetidine-triazole (). The bromophenyl group here participates in antioxidant activity, suggesting that its presence in the target compound may confer similar redox-modulating properties.
Physicochemical Properties
- Crystal Packing: The triazole and bromophenyl groups in ’s compound form intermolecular C–H⋯O/N hydrogen bonds and Br⋯Br interactions, influencing solubility and crystallinity .
- Conformational Rigidity: Azetidine’s four-membered ring imposes torsional strain, which may reduce conformational flexibility compared to the more planar dihydropyridine () or linear triazole-ethanone () analogs. This rigidity could improve binding specificity to target proteins.
Selectivity and Binding Interactions
- CYP51 Binding: and emphasize that triazole derivatives often target cytochrome P450 enzymes (e.g., CYP51 in fungi) . The azetidine ring in the target compound may reduce off-target interactions compared to simpler triazole-ethanones, as seen in compound 9h ().
- Docking Studies : Molecular docking in reveals that bromophenyl groups engage in hydrophobic interactions with protein pockets . The target compound’s azetidine-triazole framework could provide additional hydrogen-bonding sites, improving binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
